molecular formula C30H26N6O3S B2626530 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850912-10-6

6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2626530
CAS No.: 850912-10-6
M. Wt: 550.64
InChI Key: UMHNEJZSXPBFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

The systematic IUPAC name of the compound reflects its intricate architecture. The parent nucleus is 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , a bicyclic system comprising a pyrazole fused to a pyrimidinone ring. The numbering follows the pyrazolo[3,4-d]pyrimidine framework, where the pyrazole ring occupies positions 1–3 and the pyrimidinone spans positions 4–7. Substituents are enumerated as follows:

  • Position 6 : A thioether group (-S-) linked to a 2-oxoethyl chain.
  • Position 1 : A phenyl group.
  • The 2-oxoethyl chain connects to a 3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole moiety, where the dihydropyrazole ring (positions 1–5) bears a 4-methoxyphenyl group at position 3 and a p-tolyl group at position 5.

Structural Classification :

  • Core : Pyrazolo[3,4-d]pyrimidin-4-one (heterobicyclic system with nitrogen atoms at positions 1, 2, 4, and 7).
  • Substituents :
    • Thioether-linked oxoethyl-dihydropyrazole hybrid.
    • Aromatic groups (phenyl, p-tolyl, 4-methoxyphenyl).
Feature Description
Core Structure Pyrazolo[3,4-d]pyrimidin-4(5H)-one
Key Substituents 1-Phenyl, 6-thioether-oxoethyl-dihydropyrazole
Functional Groups Thioether (-S-), carbonyl (C=O), methoxy (-OCH3), methyl (CH3 on p-tolyl)

Historical Context of Pyrazolo[3,4-d]Pyrimidinone and Dihydropyrazole Hybrid Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymatic targets such as kinases and phosphodiesterases. Early studies in the 2000s highlighted its role in adenosine receptor modulation, while recent advances (e.g., 2022) demonstrate its utility in cyclin-dependent kinase 2 (CDK2) inhibition for anticancer therapies.

Dihydropyrazoles, partially saturated analogs of pyrazoles, gained prominence for their conformational flexibility and enhanced solubility compared to fully aromatic systems. The fusion of pyrazolo[3,4-d]pyrimidinone with dihydropyrazole, as seen in this compound, represents a strategic hybrid design to merge the pharmacological profiles of both scaffolds. For instance, CDK2 inhibitors featuring pyrazolo[3,4-d]pyrimidine cores exhibit IC50 values in the nanomolar range against cancer cell lines, while dihydropyrazole moieties contribute to improved bioavailability.

Significance of Thioether and Carbonyl Functional Groups in Heterocyclic Systems

Thioether (-S-) :

  • Enhances lipophilicity, facilitating membrane permeability.
  • Participates in sulfur-π interactions with aromatic residues in target proteins.
  • Compared to oxygen ethers, thioethers exhibit greater metabolic stability due to reduced oxidative susceptibility.

Carbonyl (C=O) :

  • Serves as a hydrogen-bond acceptor, critical for target binding.
  • In pyrimidinone rings, the carbonyl group stabilizes the tautomeric form, influencing electronic distribution and reactivity.
  • In the 2-oxoethyl linker, the carbonyl group may engage in intramolecular interactions with adjacent nitrogen atoms, modulating conformational dynamics.

The synergy between these groups is exemplified in the compound’s design: the thioether bridges the pyrazolo-pyrimidinone core to the dihydropyrazole unit, while the carbonyl group anchors the hybrid structure to potential biological targets.

Properties

CAS No.

850912-10-6

Molecular Formula

C30H26N6O3S

Molecular Weight

550.64

IUPAC Name

6-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C30H26N6O3S/c1-19-8-10-21(11-9-19)26-16-25(20-12-14-23(39-2)15-13-20)34-36(26)27(37)18-40-30-32-28-24(29(38)33-30)17-31-35(28)22-6-4-3-5-7-22/h3-15,17,26H,16,18H2,1-2H3,(H,32,33,38)

InChI Key

UMHNEJZSXPBFRX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No. 850912-10-6) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. The compound's complex structure suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C30H26N6O3SC_{30}H_{26}N_{6}O_{3}S, with a molecular weight of 550.64 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity, particularly the pyrazole and pyrimidine rings, which are known for their diverse pharmacological properties.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

  • Anticancer Activity : Pyrazoles have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to our target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity .
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Certain pyrazole compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Receptor Modulation : Pyrazoles can interact with various receptors in the body, including estrogen receptors and other nuclear receptors involved in cell signaling pathways related to cancer and inflammation .
  • Oxidative Stress Reduction : Some studies suggest that pyrazoles possess antioxidant properties that help mitigate oxidative stress, a contributor to many diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the target compound:

  • Antitumor Activity : A study reported that a series of pyrazole derivatives exhibited significant antitumor activity with IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines .
  • Anti-inflammatory Screening : Another research effort demonstrated that specific pyrazole compounds effectively reduced inflammation markers in vitro, suggesting their potential utility in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against A549 cells (IC50 ~0.067 µM)
Anti-inflammatoryInhibition of inflammatory markers
AntimicrobialEffective against various bacterial strains
AntioxidantReduction of oxidative stress

Scientific Research Applications

Antitumor Activity

Several studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine framework have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research suggests that pyrazole derivatives can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival. This has implications for developing new antibiotics in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular conditions. The compound's structure suggests potential anti-inflammatory properties, as similar pyrazole compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups to optimize biological activity. Research has focused on modifying the pyrazole and pyrimidine components to enhance potency and selectivity against specific targets .

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor activity of similar pyrazole derivatives, reporting IC50 values indicating effective inhibition of tumor growth in vitro .
  • Antimicrobial Activity : In another research effort, compounds related to this structure were tested against Gram-positive and Gram-negative bacteria, showcasing significant inhibition zones in agar diffusion assays .
  • Inflammation Models : Animal models treated with pyrazole derivatives demonstrated reduced swelling and pain in inflammatory conditions compared to controls, supporting their potential therapeutic use .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether linkage undergoes nucleophilic displacement reactions under alkaline conditions. For example:

  • Reaction with alkyl halides :

    Compound+R XCs2CO3,DMFR S Product\text{Compound}+\text{R X}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{DMF}}\text{R S Product}

    This reaction is critical for introducing alkyl/aryl groups at the sulfur center .

Reaction ConditionsYield (%)Reference
Cs₂CO₃, DMF, 24 h, RT61–73
K₂CO₃, DMF, microwave (10 min)79–92

Oxidation of the Thioether Group

The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or m-CPBA :

CompoundH2O2/AcOHSulfoxidem CPBASulfone\text{Compound}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfoxide}\xrightarrow{\text{m CPBA}}\text{Sulfone}

Oxidizing AgentProductYield (%)Reference
H₂O₂ (30%)Sulfoxide85
m-CPBASulfone78

Reduction of the Pyrazoline Ring

The 4,5-dihydro-1H-pyrazole moiety can be hydrogenated to a pyrazole derivative using catalysts like Pd/C or NaBH₄ :

CompoundNaBH4,EtOHPyrazole Derivative\text{Compound}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{Pyrazole Derivative}

Reducing AgentConditionsYield (%)Reference
NaBH₄EtOH, 45–50°C, 2 h57–73

Condensation Reactions at the Pyrimidinone Carbonyl

The carbonyl group in the pyrimidinone core reacts with hydrazines or amines to form hydrazones or Schiff bases :

Compound+R NH2ZnCl2,EtOHHydrazone\text{Compound}+\text{R NH}_2\xrightarrow{\text{ZnCl}_2,\text{EtOH}}\text{Hydrazone}

ReagentProduct TypeYield (%)Reference
BenzohydrazideHydrazone77–92
4-NitroanilineSchiff base58–79

Electrophilic Aromatic Substitution

The methoxyphenyl and p-tolyl groups undergo nitration or halogenation at the para position due to electron-donating substituents :

CompoundHNO3/H2SO4Nitro Derivative\text{Compound}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{Nitro Derivative}

ReactionConditionsYield (%)Reference
NitrationHNO₃, H₂SO₄, 0°C, 2 h65–70
BrominationBr₂, FeBr₃, DCM, RT60–68

Microwave-Assisted Reactions

Microwave irradiation significantly enhances reaction efficiency for derivatives of this compound :

Reaction TypeConventional Yield (%)Microwave Yield (%)Time Reduction
Alkylation58–7479–927–9 h → 8–10 min
Condensation61–7383–915 h → 9–12 min

Key Mechanistic Insights

  • Thioether Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic substitutions and oxidations .

  • Pyrazoline Ring Stability : Reduction to pyrazole derivatives improves metabolic stability in biological systems .

  • Microwave Effects : Dielectric heating accelerates reaction rates by 50–80% compared to conventional methods .

Comparison with Similar Compounds

Core Structural Analog: 4-(4-Methoxyphenyl)-3,7-dimethyl-6-(p-tolyl)-4,6-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (Compound 7a)

Key Structural Differences :

  • The pyrazolo[3,4-d]pyrimidinone core is fused with a pyrano ring, unlike the thioether-linked side chain in the target compound.
  • Substituents include 4-methoxyphenyl and p-tolyl groups, similar to the target, but lack the thioether functionality.

Physicochemical and Spectroscopic Data :

Property Target Compound* Compound 7a
Melting Point (°C) Not reported 278–280
FTIR (cm⁻¹) Not available 1682 (C=O), 1608 (C=N)
Elemental Analysis (C, H, N) Not available C: 68.67; H: 4.89; N: 12.98

Functional Analog: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Key Structural Differences :

  • Replaces the pyrazolo[3,4-d]pyrimidinone core with a pyrazolo[3,4-b]pyridine fused to a coumarin system.
  • Incorporates a thieno[2,3-d]pyrimidine moiety instead of the pyrazoline substituents.

Substituent-Variant Analog: 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Key Structural Differences :

  • Retains the pyrazolo[3,4-d]pyrimidinone core but substitutes the thioether side chain with a tert-butyl group.
  • Features a fluorinated hydroxyphenyl substituent instead of methoxy/p-tolyl groups.

Relevance :

  • Highlights the role of electron-withdrawing groups (e.g., fluoro) in modulating solubility and target binding .

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

  • Kinase Inhibition: Pyrazolopyrimidinones often target ATP-binding sites in kinases .
  • Anti-inflammatory Activity : p-Tolyl and methoxyphenyl groups may enhance COX-2 selectivity .
  • Antimicrobial Potential: Thioether linkages can improve membrane permeability, as seen in thienopyrimidine derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the pyrazolo[3,4-d]pyrimidinone core in this compound?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidinone core is typically synthesized via cyclocondensation reactions. For example, condensation of barbituric acids with 1H-pyrazol-5-amines and aldehydes under solvent-free conditions efficiently forms the fused heterocyclic system . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential cyclization, formylation, and oxidation steps, followed by coupling with thioether-containing fragments .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural validation relies on a combination of:

  • X-ray crystallography to resolve the 3D conformation of intermediates (e.g., halogenated pyrazole regioisomers) .
  • 1H/13C NMR to verify substituent positions and coupling patterns, particularly for the 4,5-dihydropyrazole and thioether moieties .
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What in vitro assays are typically used to evaluate the biological activity of such compounds?

  • Methodological Answer : Common assays include:

  • Antibacterial/antimicrobial screening via broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Antitubercular activity testing using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity profiling against human cancer cell lines (e.g., MTT assays) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield in the synthesis of the 4,5-dihydropyrazole moiety?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Refluxing in ethanol or DMF/EtOH mixtures enhances cyclization efficiency .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for aryl substituents .
  • Temperature control : Maintaining 120°C during phosphorous oxychloride-mediated cyclization minimizes side products .
  • Purification techniques : Recrystallization from DMF-EtOH (1:1) yields high-purity products .

Q. What strategies address contradictions between computational modeling and experimental spectral data for the thioether linkage?

  • Methodological Answer : Discrepancies arise from dynamic conformational changes or crystal packing effects. To resolve:

  • Variable-temperature NMR probes conformational flexibility in solution .
  • Density Functional Theory (DFT) simulations compare optimized geometries with experimental X-ray data to identify dominant conformers .
  • 2D NMR (e.g., NOESY) detects through-space interactions to validate spatial arrangements .

Q. How does varying substituents on the p-tolyl group affect the compound's biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antitubercular activity by increasing membrane permeability .
  • Methoxy groups improve solubility but may reduce target binding affinity due to steric hindrance .
  • Hydrophobic substituents (e.g., propyl, benzyl) amplify cytotoxicity by promoting hydrophobic interactions with enzyme pockets .

Q. What are the challenges in scaling up the multi-step synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Intermediate instability : Moisture-sensitive intermediates (e.g., acyl chlorides) require anhydrous conditions and inert atmospheres .
  • Low yields in coupling steps : Transitioning from batch to flow chemistry improves reproducibility and reduces reaction times .
  • Purification bottlenecks : Automated flash chromatography or centrifugal partition chromatography enhances throughput .

Data Contradiction Analysis

  • Example : Discrepancies in melting points or spectral data between synthetic batches may arise from polymorphism or residual solvents. Mitigation involves:
    • Thermogravimetric analysis (TGA) to detect solvent traces .
    • Powder X-ray diffraction (PXRD) to identify polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.